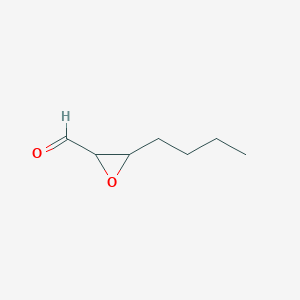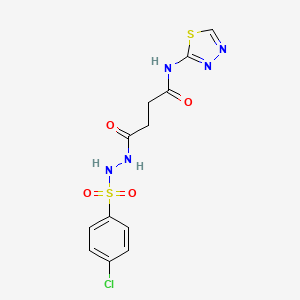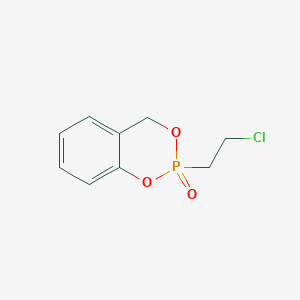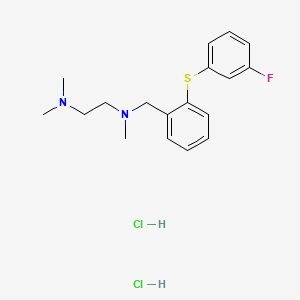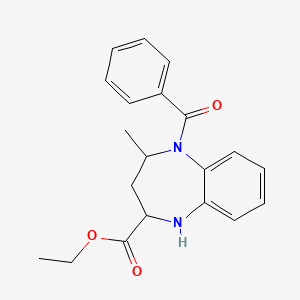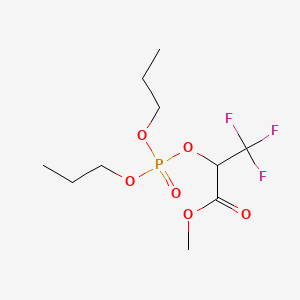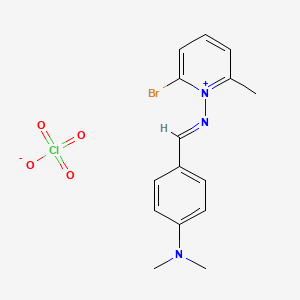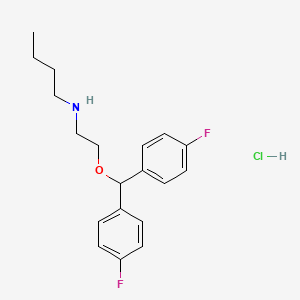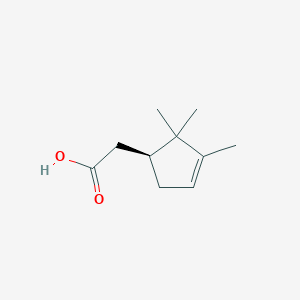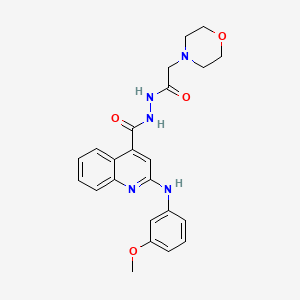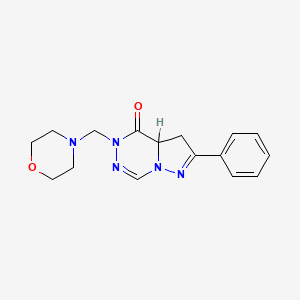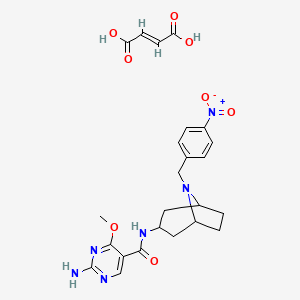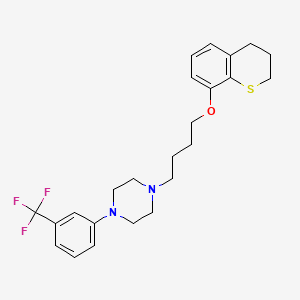
Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(3-(trifluoromethyl)phenyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzothiopyran moiety, and the attachment of the trifluoromethylphenyl group. Common synthetic routes may include:
Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of Benzothiopyran Moiety: This step may involve the reaction of the piperazine intermediate with a benzothiopyran derivative under specific conditions.
Attachment of Trifluoromethylphenyl Group: This can be done through nucleophilic substitution reactions using trifluoromethylphenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to.
Pathways Involved: Signaling pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds with similar piperazine core structures.
Benzothiopyran Derivatives: Compounds with similar benzothiopyran moieties.
Trifluoromethylphenyl Derivatives: Compounds with similar trifluoromethylphenyl groups.
Uniqueness
Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(3-(trifluoromethyl)phenyl)- is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
153804-25-2 |
|---|---|
Molecular Formula |
C24H29F3N2OS |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C24H29F3N2OS/c25-24(26,27)20-8-4-9-21(18-20)29-14-12-28(13-15-29)11-1-2-16-30-22-10-3-6-19-7-5-17-31-23(19)22/h3-4,6,8-10,18H,1-2,5,7,11-17H2 |
InChI Key |
QMNBNTPZJWWDKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCCCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


